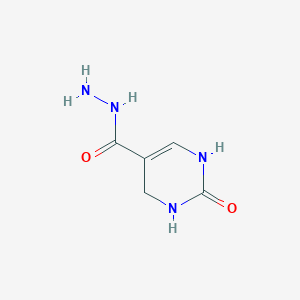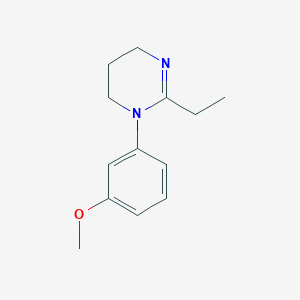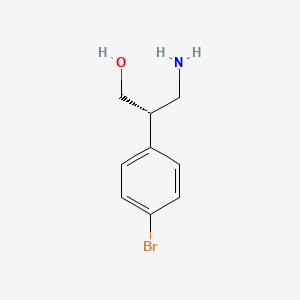
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is part of the pyrimidine family, which is known for its presence in various natural and synthetic biologically active molecules. The structure of this compound includes a pyrimidine ring with a keto group at position 2 and a carbohydrazide group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be achieved through several methods. One common approach is the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or lactic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a green approach. This method involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. The reaction is carried out under solvent-free conditions using lactic acid as a green catalyst, which makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of certain diseases . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be compared with other similar compounds, such as:
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide: This compound has similar biological activities but includes a thioxo group at position 2.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This ester derivative exhibits a wide spectrum of biological activities and has a phenyl group at position 4.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H8N4O2/c6-9-4(10)3-1-7-5(11)8-2-3/h1H,2,6H2,(H,9,10)(H2,7,8,11) |
InChI Key |
AJYHCMLJCXNROF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC(=O)N1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)



![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)


